molecular formula C15H28 B13951968 1,1,5,9-Tetramethylspiro[5.5]undecane CAS No. 20479-46-3

1,1,5,9-Tetramethylspiro[5.5]undecane

Cat. No.: B13951968
CAS No.: 20479-46-3
M. Wt: 208.38 g/mol
InChI Key: VUYMIDJFKFLTIP-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Organic Chemistry

Spirocyclic systems are a class of bicyclic organic compounds in which two rings are linked together by one common atom. This structural feature imparts a unique three-dimensional geometry, which is of great interest in several areas of chemistry. The inherent rigidity of the spirocyclic framework allows for precise spatial arrangement of functional groups, a critical factor in the design of molecules with specific biological activities or material properties.

In medicinal chemistry, the incorporation of a spirocyclic motif can lead to compounds with improved pharmacological profiles. The three-dimensional nature of these systems can enhance binding affinity and selectivity for biological targets. Furthermore, the introduction of a spiro center can increase the novelty of molecular scaffolds, providing access to new intellectual property.

In materials science, the rigid structure of spiro compounds is exploited in the design of organic materials with tailored electronic and photophysical properties. The defined orientation of molecular subunits within a spiro framework can influence properties such as charge transport and light emission, making them valuable components in organic light-emitting diodes (OLEDs) and other electronic devices.

Structural Diversity of Spiro[5.5]undecane Frameworks

The spiro[5.5]undecane core structure can be modified in numerous ways, leading to a vast diversity of related compounds. This structural variety can arise from the introduction of heteroatoms, changes in saturation levels, and the addition of various substituents.

One significant area of diversity lies in the incorporation of heteroatoms into the carbocyclic rings, forming heterospiro compounds. For instance, the replacement of one or more carbon atoms with nitrogen or oxygen gives rise to azaspiro[5.5]undecanes and oxaspiro[5.5]undecanes, respectively. These modifications can dramatically alter the chemical and physical properties of the molecule, including its polarity, hydrogen bonding capabilities, and biological activity. For example, 1,9-diazaspiro[5.5]undecane derivatives have been investigated for their potential in treating obesity and pain. nih.gov

A prominent example of substituted spiro[5.5]undecanes found in nature is the chamigrene family of sesquiterpenes. nih.gov These compounds, isolated from marine and terrestrial sources, feature the spiro[5.5]undecane core and often contain halogen atoms and various oxygen functionalities. nih.gov

Overview of Research Trajectories Pertaining to 1,1,5,9-Tetramethylspiro[5.5]undecane and its Analogs

Research interest in this compound and its analogs has been driven by their presence in natural products and their potential applications, particularly in the fragrance industry. The tetramethyl substitution pattern is a recurring motif in a number of fragrant molecules.

One of the most well-known analogs of this compound is α-Chamigrene, a sesquiterpene with the chemical name (R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-diene. nist.gov This natural product has been the target of numerous total synthesis efforts, which have in turn spurred the development of new synthetic methodologies for the construction of the spiro[5.5]undecane framework. The synthesis of chamigrenes presents the challenge of constructing two quaternary carbon centers, a feat that has been approached through various strategies, including Diels-Alder reactions. nih.gov

The exploration of tetramethyl-substituted spiro[5.5]undecane derivatives has also been a focus in the fragrance industry. For instance, the analog 2,2,7,9-Tetramethylspiro[5.5]undec-8-en-1-one is listed as a fragrance ingredient. nih.gov The synthesis and olfactory evaluation of such compounds are ongoing areas of research, with the goal of discovering new and interesting scent profiles.

The general synthesis of substituted spiro[5.5]undecanes has been achieved through various methods, including Michael additions and biocatalytic double Michael additions. researchgate.net These synthetic advancements have enabled the creation of a wide range of spiro[5.5]undecane derivatives for further study and application.

The biological activity of spiro[5.5]undecane-containing natural products has also been a significant driver of research. While specific studies on the biological effects of this compound are limited, the broader class of sesquiterpenes, to which its analogs belong, is known to exhibit a wide range of biological activities, including antimicrobial and cytotoxic properties. nih.gov This suggests a potential avenue for future research into the pharmacological properties of this compound and its derivatives.

Chemical Compound Data

Compound Name
This compound
Spiro[5.5]undecane
α-Chamigrene
(R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-diene
2,2,7,9-Tetramethylspiro[5.5]undec-8-en-1-one
1,9-Diazaspiro[5.5]undecane
Azaspiro[5.5]undecane
Oxaspiro[5.5]undecane
Spiro[5.5]undecene
Spiro[5.5]undecadiene

Interactive Data Table: Properties of this compound and its Analogs

PropertyThis compound (Predicted)α-Chamigrene ((R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-diene) nist.gov2,2,7,9-Tetramethylspiro[5.5]undec-8-en-1-one nih.govSpiro[5.5]undecane nih.gov
Molecular Formula C15H28C15H24C15H24OC11H20
Molecular Weight 208.39 g/mol 204.35 g/mol 220.35 g/mol 152.28 g/mol
CAS Number Not available19912-83-5502847-01-0180-43-8
Boiling Point Not availableNot availableNot availableNot available
Density Not availableNot availableNot availableNot available

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

20479-46-3

Molecular Formula

C15H28

Molecular Weight

208.38 g/mol

IUPAC Name

1,5,5,9-tetramethylspiro[5.5]undecane

InChI

InChI=1S/C15H28/c1-12-7-10-15(11-8-12)13(2)6-5-9-14(15,3)4/h12-13H,5-11H2,1-4H3

InChI Key

VUYMIDJFKFLTIP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C(CCCC2(C)C)C

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of Spiro 5.5 Undecane Systems

Isolation and Classification of Natural Products Featuring the Spiro[5.5]undecane Core

The structural uniqueness of the spiro[5.5]undecane system has made it a focal point for natural product chemists. These compounds are isolated from a diverse array of natural sources and are typically classified based on their biosynthetic origins and chemical structures.

Chamigrene-Type Sesquiterpenoids

The most prominent group of natural products possessing the spiro[5.5]undecane core are the chamigrene-type sesquiterpenoids. These C15 compounds, biogenetically derived from three isoprene (B109036) units, are abundant in marine algae, particularly of the genus Laurencia, and have also been found in some terrestrial plants. The parent hydrocarbon of this family is chamigrene, which exists as several isomers, such as α-chamigrene and β-chamigrene. The compound (R)-1,5,5,9-Tetramethylspiro[5.5]undeca-1,8-diene is also known as (+)-α-chamigrene. nist.gov Many chamigrenes are halogenated, featuring bromine and chlorine atoms, a characteristic often associated with marine natural products. nih.govacs.org

Compound NameClassNatural Source(s)
α-Chamigrene SesquiterpenoidLaurencia sp. (Red Algae)
β-Chamigrene SesquiterpenoidLaurencia sp. (Red Algae)
Oxachamigrene SesquiterpenoidLaurencia obtusa (Red Algae) nih.gov
5-Acetoxyoxachamigrene SesquiterpenoidLaurencia obtusa (Red Algae) nih.gov

Other Terpenoid Classes

Beyond the well-known chamigrenes, the spiro[5.5]undecane framework is also present in other classes of terpenoids. While less common than the sesquiterpenoid chamigrenes, these compounds demonstrate the versatility of terpene cyclases in generating complex carbocyclic skeletons. Examples include various functionalized spiro[5.5]undecane derivatives that may not fit the classic chamigrene substitution pattern but are still derived from the same fundamental biosynthetic precursors.

Alkaloidal and Phytochemical Derivatives

The spiro[5.5]undecane motif is not exclusive to terpenoids. It is also found in a variety of alkaloids and other phytochemicals, where nitrogen or oxygen atoms are incorporated into the spirocyclic system. These heterocyclic variants often exhibit significant biological activities. For instance, 1,9-diazaspiro[5.5]undecane derivatives have been explored for their potential in treating pain and obesity. nih.gov These compounds highlight the broader occurrence of this spiro-system across different biosynthetic pathways, extending beyond the realm of isoprenoid metabolism.

Compound NameClassNatural Source(s)
1,9-Diazaspiro[5.5]undecane derivatives AlkaloidSynthetic/Natural Product Inspired nih.gov
1,7-Dioxaspiro[5.5]undecane SpiroacetalBactrocera oleae (Olive Fruit Fly)

Postulated Biosynthetic Pathways for Spiro[5.5]undecane Natural Products

The formation of the spiro[5.5]undecane core is a fascinating example of nature's chemical ingenuity. The biosynthesis is believed to proceed through complex enzymatic reactions that assemble the intricate spirocyclic architecture from simple, linear precursors.

Cyclization Cascade Mechanisms, e.g., from Farnesyl Derivatives

The biosynthesis of chamigrene-type sesquiterpenoids is postulated to originate from the linear C15 precursor, farnesyl pyrophosphate (FPP). researchgate.netmdpi.com It is generally accepted that terpene synthases, a class of enzymes known as terpene cyclases, catalyze the initial and most critical steps in the formation of cyclic terpenoids. researchgate.net

The process is initiated by the ionization of FPP, which generates a farnesyl carbocation. This highly reactive intermediate is then guided by the enzyme's active site to undergo a series of intramolecular cyclization reactions. For chamigrenes, this involves a cascade where the carbocation attacks one of the double bonds in the farnesyl chain, leading to the formation of a six-membered ring and a new carbocationic center. A subsequent intramolecular attack then forms the second six-membered ring, creating the characteristic spirocyclic junction. The precise folding of the FPP precursor within the enzyme's active site dictates the stereochemistry of the final spiro[5.5]undecane skeleton. mdpi.com Depending on the specific terpene cyclase, the resulting carbocation can be quenched by deprotonation to yield various unsaturated chamigrene isomers or by the addition of water to produce hydroxylated derivatives.

Proposed Single-Enzyme Biogenesis Models

The remarkable complexity and stereospecificity of the transformation of a linear precursor like FPP into a complex spirocyclic structure like a chamigrene strongly suggest that this process is catalyzed by a single enzyme. nih.govnih.gov These enzymes, known as Class II terpene cyclases, are responsible for initiating the cyclization cascade through protonation of a double bond, which is a common mechanism for producing diverse terpenoid skeletons. nih.govnih.gov

These models propose that the enzyme's active site acts as a template, pre-organizing the flexible FPP substrate into a specific conformation that favors the desired spirocyclization pathway. By strategically positioning acidic and basic amino acid residues, the enzyme can control the carbocationic rearrangements and prevent the formation of undesired side products. The discovery of enzymes like santalene and bergamotene (B12702309) synthase (SBS) from the wild tomato Solanum habrochaites, which converts Z,Z-FPP into sesquiterpenes, provides insight into how nature generates diverse terpene structures from different isomers of farnesyl pyrophosphate. nih.govnih.gov While a specific chamigrene synthase has been the subject of much study, these related enzyme systems provide a model for how a single protein can orchestrate a complex cyclization cascade to produce the spiro[5.5]undecane core with high fidelity.

Influence of Marine Organisms on Spiro[5.5]undecane Biogenesis

The marine environment is a prolific source of structurally unique and biologically active natural products, with marine organisms demonstrating a remarkable capacity for the biosynthesis of complex molecules. Among these are compounds featuring the spiro[5.5]undecane framework. The biogenesis of these spiro systems in marine life, particularly in red algae and sponges, showcases distinctive biosynthetic strategies, including enzyme-catalyzed cyclization and extensive halogenation, that are not as prevalent in their terrestrial counterparts.

A prominent class of spiro[5.5]undecane-containing marine natural products are the chamigrane sesquiterpenes, which are characteristic secondary metabolites of red algae belonging to the genus Laurencia. nih.gov These compounds are biosynthetically derived from the acyclic precursor farnesyl pyrophosphate (FPP). nih.gov The formation of the characteristic spirocyclic core is initiated by a terpene cyclase-mediated cyclization of FPP. This enzymatic process involves a complex cascade of carbocationic intermediates and rearrangements, ultimately leading to the formation of the spiro[5.5]undecane skeleton. nih.gov

The influence of marine organisms on the biogenesis of these compounds extends beyond the initial cyclization. A key feature of many marine-derived chamigranes is the presence of halogen atoms, most commonly bromine and chlorine. iomcworld.com Red algae of the genus Laurencia are particularly well-known for their ability to produce a diverse array of halogenated metabolites. iomcworld.com This halogenation is catalyzed by haloperoxidase enzymes, which are abundant in these marine algae. These enzymes utilize bromide and chloride ions from seawater to functionalize the terpene backbone, leading to a wide variety of halogenated derivatives. This extensive halogenation significantly increases the structural diversity of spiro[5.5]undecane systems found in the marine environment.

An example of a halogenated chamigrane from a marine source is the compound (+)-elatol, which has been isolated from several Laurencia species and has demonstrated significant bioactivity. nih.govnih.gov Another related compound, 2,8-dibromo-9-chloro-4,5-epoxy-1,1,5,9-tetramethylspiro[5.5]undecane, has been identified from Laurencia scoparia. uwi.edu The biosynthesis of such compounds is believed to follow the general pathway for chamigrane formation from FPP, with subsequent halogenation and oxidation steps catalyzed by specific enzymes within the marine alga.

While red algae are a primary source, marine sponges have also been found to produce a vast number of terpenoid compounds, some of which may possess spirocyclic systems. researchgate.netpnas.org Recent research has indicated that the sponges themselves, and not just their microbial symbionts, possess the genetic machinery, including terpene synthase enzymes, for the biosynthesis of these complex molecules. pnas.org The biosynthetic pathways in sponges are also thought to proceed through the cyclization of isoprenoid precursors like FPP. pnas.org

The unique chemical environment of the ocean and the specialized enzymatic machinery of marine organisms have thus led to the evolution of distinct biosynthetic pathways for spiro[5.5]undecane systems. The prevalence of halogenation, in particular, is a hallmark of the influence of the marine environment on the biogenesis of these compounds.

Table of Spiro[5.5]undecane Systems from Marine Organisms

Compound ClassSpecific Compound ExampleSource Organism (Genus)Key Biosynthetic Features
Chamigrane Sesquiterpenes(+)-ElatolLaurenciaCyclization of FPP, Enzymatic Halogenation (Bromination and Chlorination)
Chamigrane Sesquiterpenes2,8-dibromo-9-chloro-4,5-epoxy-1,1,5,9-tetramethylspiro[5.5]undecaneLaurenciaCyclization of FPP, Enzymatic Halogenation (Bromination and Chlorination), Epoxidation

Synthetic Strategies for Spiro 5.5 Undecane Frameworks

Construction of the Spiro[5.5]undecane Ring System

The synthesis of the spiro[5.5]undecane ring system can be achieved through a variety of elegant and efficient chemical transformations. These methods are designed to control the formation of the characteristic spirocyclic junction and often allow for the introduction of diverse functionalities.

Cyclization reactions represent a fundamental approach to forging the spiro[5.5]undecane framework. These reactions can be promoted by various catalysts and reaction conditions to achieve the desired ring closure. For instance, acid-catalyzed intramolecular cyclizations have been employed to construct the spirocyclic system. rsc.org A notable example involves a dearomatizative cyclization mediated by formic acid, which facilitates the construction of an all-carbon quaternary spirocenter. rsc.org This method has proven effective for the rapid synthesis of core structures found in natural products. rsc.org Another approach utilizes a base-catalyzed aldol (B89426) condensation as the key step to form the spirocyclic core of natural products like laurencenone C. rsc.org

Reaction TypeCatalyst/ReagentKey FeatureReference
Dearomatizative CyclizationFormic AcidForms an all-carbon quaternary spirocenter rsc.org
Aldol CondensationBaseKey step in the synthesis of laurencenone C rsc.org

Michael addition reactions are a powerful tool for the formation of carbon-carbon bonds and have been effectively utilized in the synthesis of spiro[5.5]undecane derivatives. researchgate.net This strategy often involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, initiating a cascade of reactions that culminates in the formation of the spirocyclic system. A one-pot synthesis of 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through a Michael reaction between dimedone and trans,trans-diarylideneacetones using Lewis acid catalysts. banglajol.inforesearchgate.net Furthermore, a novel enzymatic protocol utilizing D-aminoacylase has been developed to catalyze a [5+1] double Michael addition for the synthesis of (hetero)spiro[5.5]undecane derivatives, yielding predominantly the cis isomers. researchgate.netresearchgate.net Microwave-assisted synthesis has also been employed to accelerate these reactions, significantly reducing reaction times. dergipark.org.tr

ReactionCatalystKey FeatureReference
Michael AdditionLewis AcidOne-pot synthesis of spiro[5.5]undecane-1,5,9-triones banglajol.inforesearchgate.net
[5+1] Double Michael AdditionD-aminoacylaseStereoselective synthesis of cis-isomers researchgate.netresearchgate.net
Microwave-assisted Michael AdditionTriethylamineRapid and efficient synthesis dergipark.org.tr

A novel domino autocatalytic reaction of imines with Meldrum's acid has been developed for the synthesis of polyfunctionalized spiro[5.5]undecane-1,5,9-trione derivatives. rsc.org This reaction proceeds with remarkable diastereoselectivity under acidic conditions. rsc.org The process is initiated by the cleavage of the C=N bond in the imines and the decomposition of Meldrum's acid, with a byproduct, acetohydrazide, acting as a novel autocatalyst. rsc.org

ReactantsCatalystKey FeatureReference
Imines and Meldrum's acidAcidic condition (autocatalyzed by acetohydrazide)High diastereoselectivity, polyfunctionalized products rsc.orgsigmaaldrich.com

The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, has been applied to the synthesis of spiro[5.5]undecane systems. mdpi.com This [4+2] cycloaddition approach allows for the formation of the spirocyclic framework with good control over stereochemistry. mdpi.com For instance, the reaction between 5-methylidene-hydantoins or 5-methylidene-2-thiohydantoins and various 1,3-dienes like cyclopentadiene (B3395910) and cyclohexadiene leads to the formation of spiro-compounds. mdpi.com These reactions can proceed regioselectively and stereoselectively, and in some cases, require catalysis by Lewis acids such as zinc iodide. mdpi.com

DienophileDieneCatalystKey FeatureReference
5-Methylidene-hydantoinsCyclopentadiene, CyclohexadieneNone or Lewis Acid (e.g., ZnI2)Regioselective and stereoselective formation of spiro-compounds mdpi.com
5-Methylidene-2-thiohydantoinsCyclopentadiene, CyclohexadieneNone or Lewis Acid (e.g., ZnI2)Regioselective and stereoselective formation of spiro-compounds mdpi.com

Ring-closing metathesis (RCM) has emerged as a versatile and powerful method for the synthesis of a wide range of cyclic and spirocyclic compounds, including the spiro[5.5]undecane framework. wikipedia.orgarkat-usa.org This catalytic reaction, often employing ruthenium-based catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. wikipedia.org The utility of RCM in this context lies in its ability to tolerate a wide variety of functional groups and to construct rings of various sizes. wikipedia.org The synthesis of spirocyclic systems via RCM typically involves the preparation of a suitable diallylated precursor, which then undergoes intramolecular cyclization. arkat-usa.org

CatalystKey FeatureApplicationReference
Ruthenium-based catalysts (e.g., Grubbs catalysts)Functional group tolerance, formation of various ring sizesSynthesis of spirocyclic systems from diallylated precursors wikipedia.orgarkat-usa.orgorganic-chemistry.org

A broadly applicable approach for constructing the spiro[5.5]undecane framework has been developed through the dearomative ipso-iodocyclization of 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes. nih.govresearcher.lifedocumentsdelivered.com This reaction can be performed at room temperature in an open flask using the easy-to-handle iodinating reagent bis(pyridine)iodonium hexafluorophosphate (B91526) (IPy2PF6). nih.govresearcher.life The ethoxyethyl group in the substrate serves multiple roles: it acts as a protecting group, is easily removed under the reaction conditions, and prevents iodination of the phenolic moiety. nih.govresearcher.lifedocumentsdelivered.com This methodology offers a user-friendly protocol with fewer toxic byproducts compared to other methods. rsc.org

SubstrateReagentKey FeaturesReference
5-(4-(1-Ethoxyethoxy)phenyl)-1-alkynesBis(pyridine)iodonium hexafluorophosphate (IPy2PF6)Room temperature, open flask, user-friendly, fewer toxic byproducts nih.govresearcher.lifedocumentsdelivered.comrsc.org

Total Synthesis of Specific 1,1,5,9-Tetramethylspiro[5.5]undecane Analogs

The synthesis of specific analogs of this compound showcases diverse chemical strategies tailored to achieve complex natural product structures.

Synthesis of Chamigrene Sesquiterpenes

Another significant achievement in this area is the development of a general enantioselective strategy for synthesizing brominated chamigrene sesquiterpenes. nih.gov These natural products exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects. nih.gov The key to this synthetic approach is a stereospecific bromopolyene cyclization initiated by the solvolysis of an enantioenriched vicinal bromochloride. nih.gov This strategy has enabled the enantioselective synthesis of several members of the halogenated chamigrene family, such as (−)-α- and (−)-ent-β-bromochamigrene. nih.govresearchgate.net

Synthetic Routes to Spiro[5.5]undecane-1,5,9-trione Derivatives

Synthetic routes to spiro[5.5]undecane-1,5,9-trione derivatives often employ Michael addition reactions. A one-pot synthesis has been developed for 3,3-Dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones through the Michael reaction of dimedone (5,5-dimethylcyclohexane-1,3-dione) with trans,trans-diarylideneacetones. banglajol.inforesearchgate.net This reaction is effectively catalyzed by Lewis acids, such as anhydrous ZnCl2. banglajol.info The proposed mechanism involves the initial formation of a 1:1 Michael adduct, which then undergoes cyclization to form the spiro framework. banglajol.info

Another efficient one-pot method for constructing substituted spiro[5.5]undecane-1,5,9-triones utilizes aromatic aldehydes and Meldrum's acid with aniline (B41778) as a catalyst. This approach is noted for its simple operation, use of commercially available materials, mild reaction conditions, and moderate-to-good yields, providing excellent diastereoselectivity for trans-substituted derivatives. Microwave-assisted synthesis has also been shown to significantly enhance the efficiency of these reactions, reducing reaction times from hours to minutes. dergipark.org.tr

Table 1: Synthesis of Substituted Spiro[5.5]undecane-1,5,9-triones
Starting MaterialsCatalyst/ConditionsProductKey FeaturesReference
Dimedone and trans,trans-diarylideneacetonesLewis acids (e.g., anhydrous ZnCl2), reflux3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-trionesOne-pot synthesis via Michael addition and cyclization. banglajol.info
Aromatic aldehydes and Meldrum's acidAniline, reflux in methanoltrans-Substituted spiro[5.5]undecane-1,5,9-trionesSimple one-pot process with high diastereoselectivity.
Dimedone and (1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-oneTriethylamine, microwave irradiation7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trioneRapid (15-20 min) and efficient synthesis. dergipark.org.tr

Preparation of Heterocyclic Spiro[5.5]undecane Systems

The spiro[5.5]undecane framework can be integrated with heterocyclic systems, leading to compounds with significant pharmacological potential. semanticscholar.org For instance, 1,9-diazaspiro[5.5]undecanes have been investigated for the treatment of various disorders, including obesity and pain. nih.gov The synthesis of these compounds often involves multi-step sequences to construct the dual piperidine (B6355638) rings around a central spiro carbon. nih.govacs.org

Recent methodologies have also focused on the one-pot synthesis of novel spiro-tetrahydroquinoline derivatives. mdpi.com These reactions can be highly diastereoselective, and the resulting compounds have shown potential in applications such as wound healing. mdpi.com Furthermore, the synthesis of spiro heterocyclic steroids, where a heterocyclic ring is appended to a steroidal backbone, has been an active area of research, yielding compounds with diverse biological activities. nih.gov Microwave-assisted multi-component reactions have emerged as a powerful tool for the rapid and efficient synthesis of a wide variety of spiro heterocycles. semanticscholar.org

Methodological Advancements in Spiro[5.5]undecane Synthesis

Recent progress in synthetic organic chemistry has led to more efficient and versatile methods for constructing the spiro[5.5]undecane core.

One-Pot Reaction Protocols

One-pot syntheses have become a cornerstone for the efficient construction of spiro[5.5]undecane derivatives. banglajol.infodergipark.org.tr These protocols combine multiple reaction steps into a single operation, avoiding the need for isolation and purification of intermediates, which saves time and resources. The synthesis of 7,11-diaryl-spiro[5.5]undecane-1,5,9-triones from diarylideneacetones and dimedone is a prime example of an efficient one-pot Michael addition followed by cyclization. banglajol.info Similarly, a one-pot process for creating trans-substituted spiro[5.5]undecane-1,5,9-triones from aromatic aldehydes and Meldrum's acid has been reported. The development of domino reactions, where a single event triggers a cascade of subsequent bond-forming transformations, has also led to the creation of highly functionalized spiro[5.5]undecanes. chem960.com Microwave-assisted one-pot reactions have further accelerated the synthesis of these complex structures. dergipark.org.trsemanticscholar.org

Lewis Acid Catalysis in Spiroannulation and Cyclization

Lewis acid catalysis plays a pivotal role in the synthesis of spiro[5.5]undecane frameworks by activating substrates and facilitating key bond-forming steps. wikipedia.org Lewis acids, which are electron-pair acceptors, can coordinate to lone-pair bearing atoms like oxygen or nitrogen, increasing the reactivity of the substrate towards nucleophilic attack or cyclization. wikipedia.orgnih.gov In the synthesis of spiro[5.5]undecane-1,5,9-triones, Lewis acids like anhydrous zinc chloride (ZnCl2) are used to catalyze the initial Michael reaction and the subsequent intramolecular cyclization that forms the spiro center. banglajol.info

The application of Lewis acids extends to various spiroannulation reactions. For example, a Lewis acid-catalyzed [3+2] cycloaddition of iodonium (B1229267) ylides with azadienes has been developed to afford spiro[benzofuran-2,2′-furan]-ones with high stereoselectivity. acs.org The acidity and effectiveness of the Lewis acid can be enhanced by additives like strong hydrogen bond donors, which promote key steps in the catalytic cycle. acs.org This catalytic strategy is advantageous due to its mild reaction conditions and tolerance of a broad range of functional groups. acs.orgrsc.org

Olefination Reactions for Introducing Unsaturation within the Framework

The introduction of carbon-carbon double bonds, or unsaturation, into a pre-existing spiro[5.5]undecane framework is a critical transformation for accessing a wider range of structurally complex and biologically active molecules. nih.gov Olefination reactions, which convert carbonyl functionalities (ketones or aldehydes) into alkenes, are the most direct methods for achieving this. Among the most powerful and widely utilized olefination methods in organic synthesis are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. conicet.gov.arlibretexts.org These reactions are indispensable tools for creating exocyclic or endocyclic double bonds within the spirocyclic system, starting from a corresponding spiro[5.5]undecane ketone.

The general approach involves the reaction of a spirocyclic ketone with an organophosphorus reagent. The choice between the Wittig and HWE reaction often depends on the desired stereoselectivity of the resulting alkene and the reactivity of the starting ketone. organic-chemistry.org Sterically hindered ketones, which can be present in substituted spiro[5.5]undecane systems, may react poorly with standard Wittig reagents, making the more nucleophilic phosphonate (B1237965) carbanions used in the HWE reaction a preferred alternative. libretexts.org

Wittig Reaction

Discovered by Georg Wittig, this reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert a ketone into an alkene. masterorganicchemistry.com The reaction proceeds through a concerted [2+2] cycloaddition mechanism between the ylide and the carbonyl group to form a transient four-membered ring intermediate called an oxaphosphetane. organic-chemistry.org This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine (B44618) oxide byproduct, the formation of which is the thermodynamic driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com

For a generic spiro[5.5]undecane-x-one, the reaction can be depicted as follows:

Step 1: Ylide Formation: A triphenylphosphonium salt, prepared from triphenylphosphine and an alkyl halide, is deprotonated with a strong base (e.g., n-butyllithium) to generate the nucleophilic ylide. wikipedia.org

Step 2: Olefination: The ylide attacks the carbonyl carbon of the spirocyclic ketone, leading to the formation of the alkene. lumenlearning.com

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically lead to (Z)-alkenes, whereas stabilized ylides (where R is an electron-withdrawing group) favor the formation of (E)-alkenes. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification of the Wittig reaction that utilizes phosphonate carbanions. wikipedia.org These reagents are generated by deprotonating alkyl phosphonate esters, which are typically synthesized via the Michaelis-Arbuzov reaction. alfa-chemistry.com

Key advantages of the HWE reaction include:

Higher Nucleophilicity: Phosphonate carbanions are generally more nucleophilic and less basic than their phosphonium (B103445) ylide counterparts, allowing them to react efficiently with a broader range of ketones, including those that are sterically hindered. alfa-chemistry.comnrochemistry.com

Stereoselectivity: The HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, which is a significant advantage for controlling product stereochemistry. organic-chemistry.org

Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate (B84403) ester, which can be easily removed from the reaction mixture by aqueous extraction, simplifying product purification compared to the often-problematic removal of triphenylphosphine oxide. wikipedia.orgorganic-chemistry.org

The mechanism is similar to the Wittig reaction, involving the nucleophilic addition of the phosphonate carbanion to the ketone, followed by the elimination of a dialkyl phosphate to yield the alkene. nrochemistry.com

Interactive Data Table: Comparison of Olefination Reactions for Spirocyclic Ketones

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Phosphonium Ylide (Ph₃P=CHR)Phosphonate Carbanion ((RO)₂P(O)CHR⁻)
Reagent Prep Triphenylphosphine + Alkyl Halide, then BaseTrialkyl Phosphite + Alkyl Halide (Arbuzov)
Byproduct Triphenylphosphine Oxide (Ph₃P=O)Dialkyl Phosphate Salt (e.g., (EtO)₂P(O)O⁻Na⁺)
Byproduct Removal Often requires chromatographySimple aqueous extraction
Stereoselectivity Ylide-dependent (Z for non-stabilized, E for stabilized)Predominantly (E)-alkene
Reactivity Less reactive with hindered ketonesHighly reactive, effective with hindered ketones

Detailed Research Findings

While specific literature on the olefination of this compound-dione is not extensively documented, the principles can be illustrated with a representative transformation. Consider the olefination of a generic disubstituted spiro[5.5]undecane-dione to introduce an ethylidene group using the HWE reaction.

Table 1: Representative HWE Olefination of a Spiro[5.5]undecane Ketone

StepReagents & ConditionsPurposeExpected Outcome
1. Reagent Preparation Triethyl phosphite, Ethyl bromoacetateMichaelis-Arbuzov reactionFormation of triethyl phosphonoacetate
2. Carbanion Generation Triethyl phosphonoacetate, Sodium hydride (NaH), THFDeprotonation of the phosphonateGeneration of the phosphonate carbanion
3. Olefination Spiro[5.5]undecane-dione, Phosphonate carbanion, THF, 0°C to rtNucleophilic addition and eliminationFormation of the unsaturated spirocyclic product

This reaction would be expected to proceed with high efficiency, yielding the (E)-alkene as the major product due to the inherent stereochemical preference of the HWE reaction. wikipedia.org The use of stabilized phosphonates is common in the synthesis of natural products containing complex carbocyclic cores. conicet.gov.ar The application of such well-established olefination chemistry provides a reliable and stereocontrolled route to introduce unsaturation into the spiro[5.5]undecane framework, thereby enabling the synthesis of diverse analogues for further investigation.

Stereochemical Aspects and Chiral Synthesis of Spiro 5.5 Undecanes

Elucidation of Spiro[5.5]undecane Stereoisomerism

Understanding the inherent stereochemical properties of the spiro[5.5]undecane core is fundamental to developing synthetic strategies and characterizing its derivatives.

Spiro compounds can exhibit chirality even in the absence of traditional stereocenters (an atom with four different substituents). wikipedia.orgyoutube.com This often arises from the rigid, non-planar geometry of the molecule, a phenomenon known as axial chirality. wikipedia.orgvedantu.com The spiro carbon atom is sp3 hybridized, resulting in a tetrahedral geometry where the two rings are oriented in perpendicular planes. youtube.com

Key Conditions for Chirality in Spiro Compounds

Condition Description
Lack of Symmetry The molecule must not possess a plane of symmetry or a center of inversion. vedantu.com
Non-Planarity The two rings connected at the spiro center are typically held in perpendicular planes, which is essential for axial chirality. vedantu.comyoutube.com

| Substitution Pattern | Different substituents on the rings can break the molecule's symmetry, leading to chirality. wikipedia.orgyoutube.com |

The synthesis of substituted spiro[5.5]undecanes often generates multiple stereoisomers. Controlling the diastereoselectivity of these reactions is a critical challenge. Diastereomers arise when a molecule has two or more stereocenters, and the relative configuration of these centers differs. In the context of spiro[5.5]undecane synthesis, diastereoselectivity is heavily influenced by reaction conditions and the nature of the reactants.

For instance, in Michael addition reactions used to form the spiro[5.5]undecane framework, the choice of catalyst and solvent can significantly impact the ratio of diastereomers produced. researchgate.net Biocatalytic methods, such as using d-aminoacylase for double Michael additions, have been shown to produce almost exclusively cis isomers of certain spiro[5.s5]undecane derivatives. researchgate.net Similarly, salt additives like lithium bromide (LiBr) can influence the diastereomeric ratio in 1,2-addition reactions by chelating with intermediates and directing the approach of nucleophiles. nih.gov The steric hindrance of reactants and the potential for thermodynamic versus kinetic control are also crucial factors. nih.gov

Assigning the absolute configuration (R/S) of a chiral spiro[5.5]undecane is a non-trivial task. wikipedia.org While the Cahn-Ingold-Prelog (CIP) priority rules are the standard for nomenclature, experimental verification is essential. libretexts.org

Several methods are employed for this purpose:

X-ray Crystallography: This is considered the most definitive method, providing an unambiguous determination of the three-dimensional structure of a molecule, provided a suitable single crystal can be obtained. nih.gov

Chiroptical Methods: Techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are indispensable for studying molecular configurations. thieme-connect.de These methods measure the differential interaction of the molecule with left- and right-circularly polarized light. nih.gov The resulting spectra, particularly the signs of the Cotton effects, can be correlated to the absolute configuration using established empirical rules (e.g., the octant rule for ketones) or by comparison with quantum chemical calculations. thieme-connect.deresearchgate.net The theoretical calculation of Electronic Circular Dichroism (ECD) spectra using Time-Dependent Density Functional Theory (TDDFT) has become a powerful tool for assigning the absolute configuration of complex molecules. nih.gov

Chemical Correlation: The absolute configuration of a novel compound can be determined by chemically converting it to a compound whose absolute configuration is already known, or by synthesizing it from a known chiral starting material. libretexts.org

NMR Spectroscopy: Using chiral solvating agents or chiral derivatizing agents (like Mosher's acid) can allow for the differentiation of enantiomers in an NMR spectrum, which can sometimes be used to deduce the absolute configuration. stackexchange.com

Stereoselective and Enantioselective Synthetic Methodologies

Developing synthetic routes that provide control over the stereochemical outcome is a primary goal in modern organic chemistry. For spiro[5.5]undecanes, several powerful strategies have been established.

Spiroannulation, the formation of the spirocyclic core, can be effectively promoted and controlled by Lewis acids. rsc.orgrsc.org Lewis acids function by activating substrates, thereby facilitating bond formation and influencing the stereochemical course of the reaction. researchgate.net

In the context of spiro[5.5]undecane synthesis, Lewis acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) have been used to mediate stereoselective spiroannulation reactions. researchgate.net The choice of Lewis acid and solvent can dramatically influence the stereochemical outcome. For example, a reaction mediated by TMSOTf can yield different diastereomers of a spiro[5.5]undecane product depending on whether the solvent is dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF). researchgate.net This control is often attributed to the specific coordination of the Lewis acid to the reaction intermediates, which dictates the facial selectivity of the cyclization step. nih.gov These methodologies are crucial for accessing specific ring systems found in natural products like aphidicolanes and stemodanes. researchgate.net

Influence of Reaction Parameters in Lewis Acid-Promoted Spiroannulation

Lewis Acid Solvent Predominant Stereoisomer Reference
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Dichloromethane (CH₂Cl₂) Isomer 4A researchgate.net
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) Acetonitrile (CH₃CN) Isomer 4A researchgate.net

Achieving high diastereoselectivity is key to synthesizing functionally complex spiro[5.5]undecanes. This involves creating specific relative configurations at multiple stereocenters. One-pot reactions, where multiple bonds are formed in a single operation, are particularly efficient for this purpose.

The Michael reaction is a cornerstone of many such syntheses. For example, a one-pot synthesis of substituted 3,3-dimethyl-7,11-diphenyl-spiro[5.5]undecane-1,5,9-triones has been achieved through a Lewis acid-catalyzed Michael reaction between dimedone and trans,trans-diarylideneacetones. researchgate.net Cascade reactions, which involve a sequence of intramolecular transformations, are also powerful tools. A cascade inter–intramolecular double Michael addition strategy has been reported for the synthesis of highly functionalized cyclohexanones, which can be precursors or analogs to spiro[5.5]undecane systems, with complete diastereoselectivity in many cases. beilstein-journals.org The stereochemical outcome of these reactions is governed by the precise geometric arrangement of the transition states, which can be influenced by catalysts, solvents, and the inherent structure of the reactants. semanticscholar.org

Chiral Auxiliary and Catalyst-Controlled Approaches to Enantiopure Spiro[5.5]undecanes

The construction of enantiomerically pure spiro[5.5]undecane scaffolds is a critical challenge in the synthesis of numerous natural products and biologically active molecules. banglajol.info To achieve high levels of stereocontrol, chemists have developed sophisticated strategies that rely on either chiral auxiliaries or chiral catalysts.

Chiral auxiliaries are enantiopure compounds that are temporarily incorporated into a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. In the context of spiro[5.5]undecane synthesis, sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have demonstrated considerable efficacy in various asymmetric transformations, including aldol (B89426) and Michael reactions, which can be key steps in building the spirocyclic framework. scielo.org.mx

Catalyst-controlled methods offer a more atom-economical approach to enantioselective synthesis. These strategies employ a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov Lewis acid catalysts have been utilized in the synthesis of substituted spiro[5.5]undecanes. banglajol.inforesearchgate.net For instance, new chiral bis(isoxazoline) ligands bearing a spiro[5.5]undecane skeleton have been designed. nih.gov When complexed with copper(II) triflate, these ligands catalyze the conjugate addition of diethylzinc (B1219324) to 2-cyclohexenone, yielding (S)-3-ethyl-cyclohexanone with notable enantioselectivity. nih.gov Furthermore, biocatalytic methods, using enzymes like D-aminoacylase, have been developed for stereoselective [5+1] double Michael additions to produce spiro[5.5]undecane derivatives, often with high diastereoselectivity, yielding predominantly cis isomers. researchgate.net Organo-cation catalysis has also emerged as a powerful tool for constructing chiral spirocyclic 1,3-diketones through transannular C-acylation of enol lactones, providing access to a range of enantioenriched spiro compounds. rsc.org

Method Catalyst/Auxiliary Reaction Type Key Feature Reference
Chiral Auxiliary Thiazolidinethiones Aldol/Michael Reactions Covalently attached to substrate to direct stereochemistry. scielo.org.mx
Catalysis Chiral Bis(isoxazoline)-Cu(II) Complex Conjugate Addition Ligand based on the spiro[5.5]undecane skeleton itself. nih.gov
Biocatalysis D-aminoacylase Double Michael Addition High diastereoselectivity for cis isomers in organic solvents. researchgate.net
Organo-cation Catalysis SPA-triazolium bromide Transannular C-acylation Provides access to enantioenriched spirocyclic 1,3-diketones. rsc.org
Lewis Acid Catalysis Various Lewis Acids Michael Reaction Used for one-pot synthesis of substituted spiro[5.5]undecanes. banglajol.inforesearchgate.net

Conformational Analysis of Spiro[5.5]undecane Rings

Ring Conformation and Strain within Spiro[5.5]undecane Scaffolds

The spiro[5.5]undecane core consists of two cyclohexane (B81311) rings joined by a spiro-carbon. Cyclohexane is known to have minimal ring strain in its stable chair conformation, where the C-C-C bond angles are close to the ideal tetrahedral angle of 109.5°, thus minimizing angle strain. libretexts.orglibretexts.org Torsional strain is also minimized as all adjacent C-H bonds are staggered. libretexts.org

In the unsubstituted spiro[5.5]undecane molecule, both six-membered rings adopt a chair conformation. researchgate.net This "double-chair" conformation is the most stable arrangement as it effectively minimizes the three main types of strain: angle strain, torsional strain, and steric (or transannular) strain. libretexts.orgwikipedia.org The inherent chirality of the unsubstituted spiro[5.5]undecane skeleton arises from the helical twist of the two rings relative to each other. banglajol.inforsc.org While the barrier to inversion for a single cyclohexane ring is low, the interconnected nature of the spiro system influences its dynamic behavior. researchgate.net The total ring strain energy of the spiro[5.5]undecane system is relatively low, reflecting the stability of the constituent cyclohexane rings.

Type of Strain Description Relevance to Spiro[5.5]undecane Reference
Angle Strain Deviation of bond angles from the ideal 109.5° for sp³ carbons. Minimized in the chair conformation of the cyclohexane rings. libretexts.orglibretexts.org
Torsional Strain Strain due to eclipsing interactions between bonds on adjacent atoms. Minimized in the staggered arrangement of the chair conformation. libretexts.org
Steric Strain Repulsive interactions when non-bonded atoms are forced into close proximity. Generally low in the double-chair conformation of the parent scaffold. libretexts.org

Interplay between Substituent Configuration and Ring Conformation

The introduction of substituents onto the spiro[5.5]undecane framework has a profound effect on its conformational equilibrium. The preference of a substituent for an axial or equatorial position is governed by a balance of steric and electronic interactions. cdnsciencepub.com

In a substituted cyclohexane ring, bulky groups typically favor the equatorial position to avoid 1,3-diaxial interactions, which are a form of steric strain. This principle extends to substituted spiro[5.5]undecanes. The relative stability of different conformers can be influenced by the nature of the substituent (e.g., its size and polarity) and the solvent. cdnsciencepub.com For example, in studies on 7-substituted-1,5-dioxospiro[5.5]undecanes, the equilibrium between axial and equatorial conformers was analyzed. The discussion focused on effects from structural aspects and from steric and electrostatic interactions on the relative stability. cdnsciencepub.com

Furthermore, stereoelectronic effects, such as the anomeric effect, can play a significant role, particularly in heteroatom-containing spiro[5.5]undecane systems. e-tarjome.com The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a cyclohexane ring to prefer the axial orientation, contrary to what would be expected from steric considerations alone. e-tarjome.com In 1,7-dioxa-spiro[5.5]undecane, for instance, the most stable conformation is one where hyperconjugative interactions (electron delocalization) are maximized, which can favor specific chair arrangements. e-tarjome.com The interplay of these varied interactions determines the dominant conformation and, consequently, the chemical and physical properties of the substituted spiro[5.5]undecane molecule.

Reaction Mechanisms and Chemical Transformations of Spiro 5.5 Undecane Derivatives

Mechanistic Investigations of Spiro[5.5]undecane-Forming Reactions

The creation of the spiro[5.5]undecane system is often achieved through reactions that build complexity rapidly from simpler acyclic or monocyclic precursors. Key strategies involve domino sequences, controlled nucleophilic attacks followed by cyclization, and acid-mediated rearrangements of terpene scaffolds.

Domino reactions represent a highly efficient strategy for synthesizing complex molecules like spiro[5.5]undecanes in a single operation, avoiding the isolation of intermediates. While not forming 1,1,5,9-Tetramethylspiro[5.5]undecane itself, a notable domino autocatalytic reaction has been developed for the synthesis of polyfunctionalized spiro[5.5]undecane-1,5,9-triones.

This reaction involves the treatment of imines with Meldrum's acid under acidic conditions. The process is initiated by the formation of an arylidene-Meldrum's acid intermediate. A crucial aspect of this domino sequence is its autocatalytic nature. A by-product of the reaction, acetohydrazide, acts as a novel autocatalyst, promoting a key Diels-Alder reaction step between the arylidene-Meldrum's acid and a dienamine intermediate. This sequence efficiently constructs the spiro[5.5]undecane framework with high diastereoselectivity, forming up to six new bonds in one pot.

A prevalent and robust method for constructing the spiro[5.5]undecane skeleton involves a sequence initiated by a nucleophilic attack, typically a Michael 1,4-addition, followed by an intramolecular cyclization. researchgate.net This strategy is particularly effective for synthesizing spiro[5.5]undecane-1,5,9-trione derivatives. banglajol.inforesearchgate.netdergipark.org.tr

The reaction mechanism commences with the Michael reaction between a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), and a diarylideneacetone (a 1,5-diaryl-1,4-pentadien-3-one). banglajol.info Dimedone, acting as the nucleophile, attacks one of the electrophilic double bonds of the diarylideneacetone. This initial 1,4-addition is often catalyzed by a Lewis acid or a base. The resulting intermediate then undergoes a second, intramolecular Michael addition. In this step, the second enolizable position of the dimedone moiety attacks the remaining α,β-unsaturated ketone system, closing the second ring and forming the spirocyclic core. banglajol.info Biocatalytic versions of this transformation, using enzymes like d-aminoacylase, have also been developed to achieve stereoselective synthesis of these derivatives. researchgate.net

Table 1: Michael Addition-Cyclization for Spiro[5.5]undecane-1,5,9-trione Synthesis
NucleophileElectrophile (Acceptor)Catalyst/ConditionsProduct Type
Dimedonetrans,trans-DiarylideneacetonesLewis Acids (e.g., AlCl₃, BF₃·OEt₂)3,3-Dimethyl-7,11-diaryl-spiro[5.5]undecane-1,5,9-triones
Cyclohexane-1,3-dione(1E,4E)-1,5-diphenylpenta-1,4-dien-3-oneD-aminoacylase (biocatalyst)7,11-Diphenylspiro[5.5]undecane-1,5,9-trione
Dimedone(1E,4E)-1,5-bis(4-fluorophenyl)penta-1,4-dien-3-oneTriethylamine, Microwave (200 W, 40 °C)7,11-bis(4-fluorophenyl)-3,3-dimethylspiro[5.5]undecane-1,5,9-trione

The this compound skeleton is characteristic of the chamigrene family of sesquiterpenes. researchgate.net The biosynthesis and chemical synthesis of these natural products often involve acid-catalyzed carbocationic rearrangements of other terpene precursors. nih.gov These complex transformations involve a series of bond migrations and cyclizations that ultimately lead to the thermodynamically stable spirocyclic framework.

Functional Group Interconversions on the Spiro[5.5]undecane Skeleton

Once the spiro[5.5]undecane core is assembled, its utility can be expanded through various functional group interconversions. These reactions allow for the synthesis of diverse analogs and provide access to natural products starting from a common synthetic intermediate.

Functional groups on the spiro[5.5]undecane skeleton, particularly ketones and alkenes, are amenable to standard oxidation and reduction reactions. In several total syntheses of chamigrenes, a key intermediate is a spiro[5.5]undecanone. nih.govmdpi.com This ketone can be converted to the exocyclic double bond found in β-chamigrene via olefination reactions like the Wittig or Petasis reaction. researchgate.netnih.govmdpi.com These transformations implicitly involve the chemistry of the carbonyl group, which can also be targeted by reducing agents. For example, reduction of the ketone to a secondary alcohol using agents like sodium borohydride (B1222165) would provide a substrate for dehydration to form an endocyclic alkene, or for other nucleophilic substitutions.

Conversely, the alkene functionalities present in natural products like α- and β-chamigrene can be targets for oxidation. Standard reagents such as meta-chloroperoxybenzoic acid (m-CPBA) could be used for epoxidation, while ozonolysis would lead to oxidative cleavage of the double bonds, generating ketones or aldehydes and thus enabling further derivatization of the spirocyclic skeleton.

Substitution reactions provide a powerful tool for elaborating the spiro[5.5]undecane framework. A key example is found in the enantioselective synthesis of (+)-α-chamigrene. nih.gov The strategy relies on the derivatization of a chiral spiro[5.5]undecenone intermediate.

The ketone is first converted into its corresponding enol triflate by treatment with a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) followed by reaction with a triflating agent such as N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). nih.gov The resulting vinyl triflate is a versatile intermediate for cross-coupling reactions. Subsequent treatment with methylmagnesium iodide in the presence of an iron catalyst facilitates a cross-coupling reaction that replaces the triflate group with a methyl group, thereby installing the final methyl group and double bond in the correct position to yield (+)-α-chamigrene. nih.gov This sequence showcases how substitution chemistry (via an enolate intermediate) can be used to precisely modify the spiro skeleton.

Table 2: Derivatization of a Spiro[5.5]undecenone Intermediate
Reaction StepReagentsIntermediate/ProductTransformation Type
Enol Triflate Formation1. KHMDS 2. PhNTf₂Spiro[5.5]undecadienyl triflateSubstitution at α-carbon (via enolate)
Iron Cross-CouplingMethylmagnesium iodide, Fe(acac)₃(+)-α-ChamigreneSubstitution (Cross-Coupling)

Polymerization and Crosslinking of Spiro[5.5]undecane-Containing Monomers

Spiro[5.5]undecane moieties can be incorporated into polymers through the polymerization of monomers containing this distinctive spirocyclic structure. These monomers, particularly spiro orthocarbonates (SOCs), are of significant interest in materials science due to their unique ability to undergo ring-opening polymerization with either minimal shrinkage or even expansion in volume. encyclopedia.pubnih.gov This property is highly desirable in applications such as dental fillings, high-strength composites, and precision castings, where polymerization shrinkage can lead to mechanical stress, microleakage, and failure of the material. encyclopedia.pub The polymerization of these monomers can proceed through different mechanisms, primarily radical and cationic pathways, leading to polymers with varied structures and properties.

Radical Polymerization Mechanisms

The radical polymerization of spiro[5.5]undecane-containing monomers typically involves those functionalized with radically polymerizable groups, such as exomethylene or allyl groups. researchgate.net Unlike conventional vinyl monomers, the radical polymerization of some spiro-derivatives can be challenging. For instance, the radical polymerization of 3,9-dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecane did not yield a polymer when initiated with common initiators like AIBN at 60°C or BPO at 80°C. researchgate.net Polymerization was only achieved at a higher temperature of 130°C using di-tert-butyl peroxide (DTBP) as the initiator. researchgate.net

A more common approach is the radical copolymerization of spiro[5.5]undecane monomers with conventional vinyl monomers. researchgate.net This method allows for the incorporation of the spiro moiety into the side chain of a polymer. For example, spiro orthocarbonate monomers featuring an exomethylene or an allyl group have been successfully copolymerized with various vinyl monomers. researchgate.netresearchgate.net The resulting copolymers contain the spiro orthocarbonate structure as a pendant group, which can be subsequently crosslinked in a separate step. researchgate.net

Another strategy involves the selective polymerization of one functional group on a difunctional monomer. The radical polymerization of 3,9-diallyl-1,5,7,11-tetraoxaspiro[5.5]undecane, for instance, results in a soluble polymer by selectively polymerizing one of the two allyl groups. researchgate.netacs.org This process, however, is accompanied by a significant volume shrinkage of about 9.9%. researchgate.netacs.org The remaining spiro orthocarbonate moieties in the polymer backbone are then available for subsequent cationic ring-opening polymerization. acs.org

MonomerInitiator/ConditionsOutcomeVolume Change
3,9-Dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecaneAIBN (60°C) or BPO (80°C)No polymer obtainedN/A
3,9-Dimethylene-1,5,7,11-tetraoxaspiro[5.5]undecaneDTBP (130°C)Soluble polymerN/A
3,9-Diallyl-1,5,7,11-tetraoxaspiro[5.5]undecaneRadical initiatorSoluble polymer with pendant SOC moieties-9.9% (Shrinkage) researchgate.netacs.org
3,3-Dimethyl-9-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane (ExoSOC)Radical initiatorCopolymerized with vinyl monomersN/A
9-Allyl-3,3-dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane (AllylSOC)Radical initiatorCopolymerized with vinyl monomersN/A

Cationic Polymerization of Spiro Orthocarbonates

Cationic polymerization is the most prominent mechanism for the ring-opening of spiro orthocarbonates (SOCs) derived from the spiro[5.5]undecane framework. encyclopedia.pub This process is renowned for the double ring-opening of the spiro system, where two covalent bonds are broken for each monomer unit added to the polymer chain. nih.govdatapdf.com This unique mechanism is the basis for the observed volume expansion during polymerization, as the cyclic monomer has a higher density than the resulting linear polymer chain. encyclopedia.pub

The polymerization is typically initiated by Lewis acids, with boron trifluoride etherate (BF₃·OEt₂) being a commonly used catalyst. encyclopedia.pubresearchgate.net The mechanism involves the attack of the cationic initiator on one of the oxygen atoms of the orthocarbonate, leading to the opening of the first ring and the formation of a trialkoxycarbenium ion. This intermediate then facilitates the opening of the second ring, propagating the polymerization to form a polymer with an alternating ether and carbonate structure. researchgate.netresearchgate.netchempedia.info

For example, the polymerization of 3-methylene-1,5,7,11-tetraoxaspiro[5.5]undecane with Lewis acids like boron trifluoride etherate or stannic chloride yields a poly(ether carbonate) and demonstrates expansion upon polymerization. researchgate.netresearchgate.net

Furthermore, the spiro orthocarbonate moieties incorporated into polymer chains via radical copolymerization can be crosslinked through cationic ring-opening polymerization. researchgate.net Treating these copolymers with a cationic initiator like BF₃·OEt₂ induces the double ring-opening of the pendant SOC groups, forming a crosslinked network. researchgate.netresearchgate.net This crosslinking step is critical as it can counteract the initial shrinkage from the radical polymerization. As the composition of SOC moieties in the copolymer increases, the volume shrinkage during crosslinking is suppressed and can eventually transition into a net volume expansion. researchgate.net For instance, when a soluble polymer bearing spiro orthocarbonate groups was treated with a cationic initiator, it afforded a cross-linked polymer with a 1.8% expansion. acs.org

Monomer/PolymerInitiator/ConditionsResulting StructureVolume Change
3-Methylene-1,5,7,11-tetraoxaspiro[5.5]undecaneBoron trifluoride etherate or Stannic chloridePoly(ether carbonate) with pendant double bondsExpansion researchgate.netresearchgate.net
3,9-Diallyl-1,5,7,11-tetraoxaspiro[5.5]undecaneCationic initiatorPoly(ether carbonate) with diallyl moieties+4.7% (Expansion) acs.org
Copolymers with pendant SOC moietiesBoron trifluoride etherateCrosslinked polymer networkReduced shrinkage or expansion researchgate.net
Soluble polymer from 3,9-diallyl-1,5,7,11-tetraoxaspiro[5.5]undecaneCationic initiatorCrosslinked polymer+1.8% (Expansion) acs.org
2,3,8,9-Di(tetramethylene)-1,5,7,11-tetraoxaspiro[5.5]undecaneCationic initiatorPoly(ether carbonate)~+3.5% to +3.9% (Expansion) researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for Spiro 5.5 Undecanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy is a powerful method for determining the structure of organic compounds. longdom.org For complex molecules like spiro[5.5]undecanes, a combination of one-dimensional and two-dimensional NMR experiments is required for complete structural assignment. researchgate.netnih.gov

¹H NMR and ¹³C NMR for Connectivity and Proton/Carbon Environments

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the electronic environment of each nucleus and the basic carbon framework of the molecule. researchgate.net

In the case of 1,1,5,9-Tetramethylspiro[5.5]undecane, the ¹H NMR spectrum is expected to be complex due to the large number of protons in similar aliphatic environments and the potential for diastereotopicity. The four methyl groups would likely appear as singlets or doublets in the upfield region (approx. 0.8-1.2 ppm). The methylene (B1212753) (CH₂) and methine (CH) protons on the cyclohexane (B81311) rings would resonate in the 1.2-2.0 ppm range, with extensive signal overlap and complex splitting patterns due to spin-spin coupling.

The ¹³C NMR spectrum offers a clearer picture of the carbon skeleton. Due to the molecule's symmetry, the number of unique carbon signals will depend on the relative stereochemistry of the methyl groups. The spectrum would distinctly show the spiro carbon (a quaternary C), the carbons bearing methyl groups, and the remaining methylene carbons of the rings. Proton-decoupled ¹³C NMR spectra are simpler due to the absence of C-H splitting and a wider chemical shift range, which reduces signal overlap. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values. Actual experimental values may vary based on solvent and stereoisomer.

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Multiplicity
C1-CH₃0.8 - 1.025 - 35Singlet
C5-CH₃0.8 - 1.220 - 30Doublet
C9-CH₃0.8 - 1.220 - 30Doublet
Ring CH₂1.2 - 1.820 - 45Multiplet
Ring CH1.5 - 2.030 - 50Multiplet
C6 (Spiro)---40 - 55Singlet

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Structure Elucidation

For convoluted structures like this compound, 2D NMR techniques are essential to unravel the complex spin systems and establish definitive connectivity. wikipedia.orglibretexts.org

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu In a COSY spectrum, cross-peaks would appear between the signals of adjacent protons, allowing for the mapping of proton-proton networks within each cyclohexane ring and tracing the connectivity from the methine protons at C5 and C9 to their neighbors.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbon atoms. wikipedia.orgsdsu.edu An HSQC spectrum of this compound would show a cross-peak for every C-H bond, definitively linking each proton resonance to its corresponding carbon signal. This is crucial for assigning the crowded aliphatic signals in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). sdsu.eduresearchgate.net This is particularly powerful for identifying connections through quaternary centers. For instance, HMBC would show correlations from the protons of the C1-methyl groups to the spiro-carbon (C6) and to C2, confirming the gem-dimethyl arrangement. It would also link the C5-methyl protons to C4, C6, and the C5 carbon itself, helping to piece together the entire molecular framework. youtube.combas.bg

NOE Studies for Relative Stereochemistry

The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through bonds. NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are critical for determining the relative stereochemistry of a molecule. wikipedia.org

For this compound, NOESY can establish the spatial relationships between the methyl groups and the ring protons. For example, observing an NOE correlation between a proton on the C5-methyl group and a proton on the C9-methyl group would suggest that these two groups are on the same face of the spirocyclic system (i.e., have a cis relationship). Conversely, the absence of such a correlation might imply a trans arrangement. These through-space correlations provide invaluable information for assigning the three-dimensional structure and differentiating between possible diastereomers. bas.bg

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the exact molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy, typically to four or five decimal places. measurlabs.comresearchgate.net This precision allows for the unambiguous determination of a compound's elemental composition from its exact mass. researchgate.net For this compound (C₁₅H₂₈), HRMS would be able to distinguish its molecular formula from other potential formulas that have the same nominal mass. This technique is the gold standard for confirming the molecular formula of a newly synthesized or isolated compound. youtube.com

Table 2: HRMS Data for this compound

Molecular FormulaCalculated Exact Mass (m/z) [M+H]⁺
C₁₅H₂₈209.2264

Electron Ionization Mass Spectrometry for Fragmentation Patterns

Electron Ionization (EI) is a hard ionization technique that bombards the molecule with high-energy electrons, causing it to ionize and subsequently break apart into smaller, characteristic fragment ions. researchgate.net The resulting mass spectrum displays a pattern of these fragments that serves as a molecular "fingerprint." chemguide.co.uklibretexts.org

The mass spectrum of the parent compound, spiro[5.5]undecane, shows a molecular ion peak and a series of fragment peaks corresponding to the loss of alkyl chains. nist.gov For this compound, the molecular ion (M⁺·) would be observed at m/z = 208. The fragmentation pattern would be dominated by cleavages that form stable carbocations. Common fragmentation pathways would likely include:

Loss of a methyl group (-CH₃) : A prominent peak at m/z = 193 (M-15).

Ring Cleavage : Fragmentation of the cyclohexane rings via retro-Diels-Alder-type reactions or other characteristic cleavages, leading to a complex pattern of smaller fragments. The specific fragmentation pattern can provide clues about the substitution pattern on the rings. nih.gov

Analyzing these fragmentation patterns allows researchers to confirm structural features of the molecule, complementing the data obtained from NMR spectroscopy. libretexts.orgyoutube.com

Table 3: Predicted Key Fragments in the EIMS of this compound

m/zProposed Fragment
208[M]⁺· (Molecular Ion)
193[M - CH₃]⁺
151[M - C₄H₉]⁺
137[M - C₅H₁₁]⁺
69[C₅H₉]⁺
55[C₄H₇]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. In the context of spiro[5.5]undecane derivatives, IR spectroscopy provides key insights into their chemical composition.

For the parent spiro[5.5]undecane, the IR spectrum is characterized by absorptions corresponding to C-H stretching and bending vibrations of the cyclohexane rings. The presence of substituents, as in this compound, introduces additional characteristic peaks. The methyl groups (CH₃) will exhibit symmetric and asymmetric stretching vibrations typically in the 2960-2870 cm⁻¹ region and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

When heteroatoms are introduced into the spiro[5.5]undecane framework, the IR spectrum becomes more complex and informative. For instance, in 1,7-dioxaspiro[5.5]undecane, the C-O ether linkages give rise to strong, characteristic stretching bands in the 1200-1000 cm⁻¹ region. Similarly, the presence of a carbonyl group (C=O) in derivatives like spiro[5.5]undecane-1,9-dione would be readily identifiable by a strong absorption band in the 1740-1700 cm⁻¹ range. spectrabase.com

Interactive Data Table: Characteristic IR Absorption Frequencies for Spiro[5.5]undecane Derivatives

Functional GroupType of VibrationApproximate Wavenumber (cm⁻¹)
C-H (Alkyl)Stretching2960-2850
C-H (Methyl)Bending1450 and 1375
C-O (Ether)Stretching1200-1000
C=O (Ketone)Stretching1740-1700

Note: The exact wavenumbers can vary depending on the specific molecular environment.

X-ray Crystallography for Definitive Molecular Structure Determination

Studies on various spiro[5.5]undecane derivatives have revealed that the two six-membered rings typically adopt a chair conformation. researchgate.net The spiro carbon atom, being sp³-hybridized, enforces a perpendicular orientation of the two rings. In the case of substituted spiro[5.5]undecanes, X-ray analysis can definitively establish the axial or equatorial positions of the substituents.

For instance, in the crystal structure of 3,9-di-substituted-2,4,8,10-tetraoxaspiro[5.5]undecanes, X-ray analysis has confirmed that both 1,3-dioxane (B1201747) rings adopt chair conformations. researchgate.net This technique has also been instrumental in understanding the intermolecular interactions, such as C-H···O hydrogen bonds, that stabilize the crystal lattice. researchgate.net

Interactive Data Table: Crystallographic Data for a Spiro[5.5]undecane Derivative

Parameter3,9-bis(pyridin-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)25.133(2)
b (Å)5.7219(5)
c (Å)21.942(2)
β (°)99.145(2)
Volume (ų)3115.3(5)

Data from a representative spiro[5.5]undecane derivative to illustrate typical crystallographic parameters. researchgate.net

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity

Many spiro[5.5]undecane derivatives, including certain isomers of this compound, are chiral and can exist as enantiomers. rsc.org Determining the enantiomeric purity of such compounds is critical, particularly in fields like medicinal chemistry and materials science.

Chiral Chromatography , especially High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using chiral stationary phases (CSPs), is the most widely used technique for separating and quantifying enantiomers. The principle relies on the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times. For example, chiral gas chromatography has been successfully employed to determine the absolute stereochemistry of 1,7-dioxaspiro[5.5]undecan-3- and -4-ols. rsc.org

Spectroscopic Methods coupled with chromatography or used as standalone techniques also play a significant role in assessing enantiomeric purity.

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is unique for each enantiomer and can be used to determine the enantiomeric excess (ee). HPLC coupled with a CD detector (HPLC-CD) is a powerful tool for simultaneous separation and chiral analysis. nih.gov

Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left- and right-circularly polarized infrared light. It provides detailed structural information and can be used to determine the absolute configuration of chiral molecules, sometimes serving as an alternative to X-ray crystallography. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences between the enantiomers, allowing for the determination of their ratio.

Interactive Data Table: Techniques for Enantiomeric Purity Analysis of Spiro Compounds

TechniquePrincipleApplication
Chiral HPLC/GCDifferential interaction with a chiral stationary phase.Separation and quantification of enantiomers.
Circular Dichroism (CD)Differential absorption of circularly polarized light.Determination of enantiomeric excess and absolute configuration.
Vibrational Circular Dichroism (VCD)Differential absorption of circularly polarized infrared radiation.Determination of absolute configuration and conformational analysis.
NMR with Chiral AdditivesInduction of diastereomeric environments.Quantification of enantiomeric ratios.

Theoretical and Computational Investigations of Spiro 5.5 Undecane Chemistry

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations are pivotal in elucidating the fundamental electronic properties and reactive nature of spiro[5.5]undecane systems. These studies, often employing Density Functional Theory (DFT), offer a molecular-level understanding of the compound's behavior. A new field, termed "spiro quantum chemistry," is emerging to specifically address the unique electronic features of spiro-fused ring systems. researchgate.nettaylorfrancis.com

Exploration of Reaction Transition States and Energy Profiles

Computational chemistry provides a powerful tool for mapping the potential energy surfaces of chemical reactions involving spiro[5.5]undecane derivatives. By calculating the energies of reactants, products, and transition states, researchers can determine reaction pathways and activation energies. For instance, in regioselective cycloaddition reactions to form spiro compounds, DFT calculations can elucidate the transition state structures and predict the observed regioselectivity. rsc.org These theoretical models are crucial for understanding the mechanisms of reactions such as stereoselective spiroannelation, allowing for the prediction of product distributions under different reaction conditions.

Computational Analysis of Tautomerism (e.g., Enolization)

Tautomerism, the interconversion of structural isomers, is a key area of investigation for spiro compounds possessing carbonyl functionalities. Computational methods are instrumental in evaluating the relative stabilities of tautomers, such as keto-enol forms. orientjchem.org For example, in spiro-barbituric acid derivatives, computational studies have been used to assess the predominance of different tautomeric forms. rsc.org Similarly, the imine-enamine tautomerism observed in spiro-pyrazolines has been successfully rationalized through computational analysis, corroborating experimental X-ray and NMR data. nih.gov Theoretical calculations can also predict the influence of solvent on tautomeric equilibria, indicating that polar solvents may stabilize one tautomer over another. orientjchem.org The enolization of lactones and related compounds has also been studied using theoretical calculations, showing a correlation between theoretical predictions and mass spectrometry data. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a window into the dynamic behavior and conformational preferences of flexible molecules like 1,1,5,9-Tetramethylspiro[5.5]undecane.

Conformational Energy Calculations

The spiro[5.5]undecane framework can adopt various conformations due to the flexibility of the two cyclohexane (B81311) rings. Molecular mechanics calculations are a common approach to explore the conformational landscape and identify the most stable geometries. rsc.org For substituted derivatives, these calculations can reveal the preferred orientations of the substituent groups. In the case of 9,9-dimethyl-1,5-dihetero-spiro[5.5]undecanes, molecular mechanics calculations have been employed to investigate their dynamic behavior, leading to a model consistent with NMR data. researchgate.net These studies often involve creating a three-dimensional representation of the conformational potential energy surface to visualize the energy barriers between different conformations. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods are increasingly used to predict spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments. For instance, theoretical calculations can predict NMR chemical shifts and coupling constants for different conformations of a molecule. longdom.org This is particularly valuable in stereochemical studies where experimental data alone may not be sufficient to distinguish between different stereoisomers. wiley.comwiley.com The prediction of vibrational spectra, such as IR and Raman, is another application of computational chemistry that aids in the characterization of spiro compounds.

Application of Computational Methods in Understanding Stereochemical Behavior

The stereochemistry of spiro[5.5]undecane and its derivatives is a central theme in their computational investigation. The inherent chirality of many spiro compounds necessitates the use of theoretical methods to understand their stereochemical properties. rsc.org Computational techniques are applied to determine the absolute configuration of chiral spiro compounds by comparing calculated and experimental chiroptical properties, such as optical rotation and circular dichroism. wiley.comwiley.com

In the context of stereoselective reactions, computational modeling can explain the origins of stereoselectivity. researchgate.net By analyzing the transition state energies leading to different stereoisomers, researchers can rationalize why one product is formed preferentially. This predictive capability is invaluable in the design of new stereoselective syntheses.

Future Directions and Emerging Research Avenues in Spiro 5.5 Undecane Chemistry

Development of Novel Stereoselective and Asymmetric Synthesis Strategies

The precise control of stereochemistry is paramount in the synthesis of complex molecules. For spiro[5.5]undecanes, which possess a chiral spirocyclic center, the development of stereoselective and asymmetric synthetic methods is a key research focus.

Future efforts in this area are likely to concentrate on several promising approaches:

Catalytic Asymmetric Spirocyclization: Building upon recent successes, such as the Brønsted acid-catalyzed enantioselective Diels-Alder reactions for the synthesis of spirocarbocyclic scaffolds, new catalytic systems will be a primary target. nih.gov The design of novel chiral ligands and organocatalysts that can efficiently induce asymmetry in the formation of the spiro[5.5]undecane core from prochiral precursors will be crucial. The goal is to achieve high yields and excellent enantioselectivities for a wide range of substrates.

Enzymatic and Biocatalytic Methods: The use of enzymes to catalyze stereoselective reactions offers significant advantages in terms of specificity and environmental compatibility. A novel enzymatic protocol utilizing D-aminoacylase for [5+1] double Michael additions has been shown to produce spiro[5.5]undecane derivatives with high stereoselectivity, yielding almost exclusively cis isomers. researchgate.net Future research will likely explore a broader range of enzymes and reaction types to access a greater diversity of stereochemically pure spiro[5.5]undecanes.

Chiral Pool Synthesis: This strategy utilizes readily available chiral natural products as starting materials. While effective, future research will aim to expand the library of chiral starting materials and develop more efficient synthetic routes to complex spiro[5.5]undecane targets.

A summary of current and potential stereoselective synthesis strategies is presented in the table below.

Synthesis StrategyDescriptionPotential Future Development
Catalytic Asymmetric SpirocyclizationEmploys chiral catalysts to induce stereoselectivity in the formation of the spirocyclic core.Design of more efficient and versatile chiral catalysts and ligands.
Enzymatic and Biocatalytic MethodsUtilizes enzymes to achieve high stereospecificity in key bond-forming reactions.Discovery and engineering of novel enzymes for a wider range of spirocyclization reactions.
Chiral Pool SynthesisStarts from enantiomerically pure natural products to build the spiro[5.5]undecane skeleton.Identification of new chiral starting materials and development of more convergent synthetic pathways.

Exploration of Underutilized Reaction Pathways for Spiro[5.5]undecane Construction

While several methods for constructing the spiro[5.5]undecane skeleton exist, there is always a need for new and more efficient reaction pathways. Future research is expected to explore underutilized and innovative approaches.

Strain-Release Driven Spirocyclizations: The use of strained ring systems, such as azabicyclo[1.1.0]butyl ketones, has been shown to be a powerful method for the modular construction of azetidine-containing spirocycles. bris.ac.uk Adapting this concept to all-carbon systems could provide a novel and efficient entry to the spiro[5.5]undecane framework.

Domino and Cascade Reactions: One-pot reactions that form multiple bonds in a single operation are highly desirable for their efficiency. The development of new domino or cascade reactions that rapidly assemble the spiro[5.5]undecane core from simple starting materials will be a significant area of investigation. For instance, microwave-assisted cascade cyclizations involving [5+1] double Michael additions have shown promise for the rapid synthesis of substituted spiro[5.5]undecanes. dergipark.org.tr

Photochemical Methods: The use of light to initiate chemical reactions can open up unique reaction pathways that are not accessible through thermal methods. Exploring photochemical cycloadditions and rearrangements could lead to novel methods for constructing the spiro[5.5]undecane skeleton. nih.gov

Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is essential for the optimization of existing synthetic methods and the rational design of new ones. The integration of experimental and computational techniques will be pivotal in advancing the chemistry of spiro[5.5]undecanes.

In-depth Mechanistic Investigations: Detailed kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates will provide crucial insights into the mechanisms of spirocyclization reactions.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways, transition state structures, and the origins of stereoselectivity. rsc.org Combined DFT and experimental studies have already been used to investigate the mechanism of palladium-catalyzed spirocyclization reactions. rsc.org Future work will likely involve more sophisticated computational models to study more complex systems and to predict the outcomes of new reactions with greater accuracy. e-tarjome.com

Conformational Analysis: The three-dimensional structure of spiro[5.5]undecanes can significantly influence their reactivity and biological activity. Advanced spectroscopic techniques, such as variable-temperature NMR, coupled with computational conformational analysis, will be used to gain a better understanding of the conformational preferences of these molecules. rsc.org

Design and Synthesis of Complex Architectures Incorporating the Spiro[5.5]undecane Motif

The spiro[5.5]undecane framework serves as a versatile scaffold for the construction of more complex and functionally diverse molecules. Future research will focus on incorporating this motif into larger and more intricate molecular architectures.

Natural Product Synthesis: The spiro[5.5]undecane core is found in a variety of natural products, many of which exhibit interesting biological activities. dergipark.org.trbanglajol.info The total synthesis of these natural products will continue to be a major driving force in the field, leading to the development of new synthetic methodologies.

Medicinal Chemistry and Drug Discovery: The rigid, three-dimensional structure of the spiro[5.5]undecane scaffold makes it an attractive motif for the design of new therapeutic agents. nih.gov Future research will involve the synthesis of libraries of spiro[5.5]undecane derivatives for screening against a wide range of biological targets.

Materials Science: The unique structural and stereochemical properties of spiro[5.5]undecanes could be exploited in the development of new materials, such as chiral polymers and liquid crystals.

The table below summarizes key areas for the future design and synthesis of complex spiro[5.5]undecane-containing molecules.

Application AreaResearch FocusPotential Outcomes
Natural Product SynthesisDevelopment of efficient and stereoselective total syntheses of spiro[5.5]undecane-containing natural products.New synthetic methods and access to biologically active compounds for further study.
Medicinal ChemistryDesign and synthesis of novel spiro[5.5]undecane derivatives as potential drug candidates.Discovery of new therapeutic agents for a variety of diseases.
Materials ScienceIncorporation of the spiro[5.5]undecane motif into polymers and other materials.Development of new materials with unique optical, electronic, or chiral properties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,1,5,9-tetramethylspiro[5.5]undecane and related spiro compounds?

  • Methodological Answer : Spiro compounds are typically synthesized via cyclization or annelation strategies. For example, Robinson annelation has been employed to construct spiro frameworks using aliphatic aldehydes and ketones (e.g., methyl vinyl ketone) under basic conditions . Key steps include:

Aldol condensation to form cyclic intermediates.

Hydrogenation to stabilize unsaturated intermediates (e.g., spiro[5.5]undec-7-en-9-ones) .

  • Optimization : Reaction parameters (temperature, solvent polarity) must be tailored to avoid steric clashes from methyl substituents.

Q. How is structural characterization of spiro[5.5]undecane derivatives performed?

  • Methodological Answer : A combination of techniques is required:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent positions and stereochemistry. For example, methyl groups in 1,1,5,9-tetramethyl derivatives split signals in the δ 1.0–1.5 ppm range .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C15_{15}H28_{28} for this compound) and fragmentation patterns .
  • X-ray crystallography : Resolves axial chirality and ring conformations, as demonstrated for 3,3,9,9-tetraphenyl derivatives .

Q. What physicochemical properties are critical for handling spiro compounds?

  • Methodological Answer : Key properties include:

  • Solubility : Low polarity due to methyl groups necessitates nonpolar solvents (e.g., THF, dichloromethane) .
  • Thermal stability : Boiling points for similar compounds (e.g., 258°C for 3,3-diethyl-1,5-dioxaspiro[5.5]undecane) suggest decomposition risks above 200°C .
  • Hygroscopicity : Methylated spiro compounds are generally less hygroscopic than oxygenated analogs .

Advanced Research Questions

Q. How can stereochemical conflicts in spiro[5.5]undecane derivatives be resolved?

  • Methodological Answer :

Chiral chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .

Computational modeling : Predict equilibrium conformers using DFT calculations (e.g., ACD/Labs Percepta Platform for stereoisomer energy minimization) .

Dynamic NMR : Detect ring-flipping barriers via variable-temperature 1H^1H-NMR, as axial chirality may cause signal splitting at low temperatures .

Q. How should researchers address contradictory retention indices in gas chromatography (GC) analyses?

  • Methodological Answer : Retention indices (RI) vary with column type and temperature. For example:

  • SE-30 columns : RI = 1275 for 2,6,10-trimethylundecane at 100°C .
  • Apiezon L columns : RI = 1260 for the same compound .
  • Resolution : Replicate analyses across multiple columns and temperatures to validate compound identity.

Q. What factorial design approaches optimize reaction yields for spiro compound synthesis?

  • Methodological Answer : A 2k^k factorial design can test variables (e.g., catalyst concentration, temperature):

  • Factors : Solvent polarity (THF vs. DCM), base strength (KOH vs. NaH).
  • Response surface modeling : Identify interactions between variables to maximize yield .
  • Case study : In spiro annelations, higher yields (>75%) correlate with THF and potassium tert-butoxide .

Q. How does methyl substitution influence reactivity in spiro[5.5]undecane derivatives?

  • Methodological Answer :

  • Steric effects : 1,1,5,9-Tetramethyl groups hinder nucleophilic attack at the spiro carbon, reducing ring-opening rates .
  • Electronic effects : Methyl donors slightly increase electron density at oxygen/nitrogen atoms in heterospiro analogs, altering redox potentials .

Q. What advanced applications exist for spiro[5.5]undecane frameworks in materials science?

  • Methodological Answer :

  • Macrocycle synthesis : Spiro units serve as rigid cores for supramolecular assemblies (e.g., dispiro-1,3-dioxane macrocycles) .
  • Polymer precursors : 3,9-Dibenzyl-1,5,7,11-tetraoxaspiro[5.5]undecane undergoes cationic polymerization to form crosslinked networks .

Safety and Compliance

Q. What safety protocols are recommended for handling spiro[5.5]undecane derivatives?

  • Methodological Answer :

  • Storage : Keep at 2–8°C in inert atmospheres to prevent oxidation .
  • PPE : Use nitrile gloves and fume hoods; methylated derivatives may release volatile organics upon degradation .
  • Waste disposal : Incinerate halogen-free derivatives at >1000°C to avoid toxic byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.